2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18885529
InChI: InChI=1S/C22H21N5O3/c1-3-15-4-6-16(7-5-15)19-12-20-22(29)26(23-14-27(20)25-19)13-21(28)24-17-8-10-18(30-2)11-9-17/h4-12,14H,3,13H2,1-2H3,(H,24,28)
SMILES:
Molecular Formula: C22H21N5O3
Molecular Weight: 403.4 g/mol

2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC18885529

Molecular Formula: C22H21N5O3

Molecular Weight: 403.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide -

Specification

Molecular Formula C22H21N5O3
Molecular Weight 403.4 g/mol
IUPAC Name 2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C22H21N5O3/c1-3-15-4-6-16(7-5-15)19-12-20-22(29)26(23-14-27(20)25-19)13-21(28)24-17-8-10-18(30-2)11-9-17/h4-12,14H,3,13H2,1-2H3,(H,24,28)
Standard InChI Key CFBPGXVUAIKZIW-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC

Introduction

The compound 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d] triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide represents a complex organic molecule featuring a pyrazolo[1,5-d] triazine core. This heterocyclic structure is known for its versatile applications in medicinal chemistry due to its potential biological activities. The compound's distinct substituents—such as the 4-ethylphenyl group and the 4-methoxyphenyl acetamide moiety—enhance its chemical properties and biological relevance.

Structural Features

The molecular structure of this compound integrates the following key components:

  • Pyrazolo[1,5-d]124triazine Core: A fused heterocyclic system known for its pharmacological importance.

  • Substituents:

    • 4-Ethylphenyl Group: Contributes hydrophobic character and potential interactions with biological targets.

    • N-(4-Methoxyphenyl)acetamide Moiety: Enhances solubility and provides sites for hydrogen bonding.

  • Functional Groups:

    • A ketone group at position 4 of the triazine ring.

    • Methoxy (-OCH₃) functionality on the phenyl ring.

Synthesis Pathway

The synthesis of this compound likely involves:

  • Formation of the Pyrazolo[1,5-d]124triazine Core:

    • Cyclization reactions using hydrazines and triazine precursors.

    • Use of reagents like phosphorus oxychloride (POCl₃) for cyclization.

  • Substitution Reactions:

    • Introduction of the 4-ethylphenyl group via nucleophilic aromatic substitution.

    • Coupling with N-(4-methoxyphenyl)acetamide through amide bond formation.

Potential Applications

This compound's structural features suggest it may exhibit several biological activities:

  • Anticancer Properties:

    • Heterocyclic compounds with pyrazolo-triazine cores have demonstrated cytotoxic effects against cancer cell lines in prior studies.

  • Anti-inflammatory Activity:

    • The presence of amide and methoxy groups enhances interactions with inflammatory mediators.

  • Antimicrobial Effects:

    • Aromatic substitutions often improve antibacterial or antifungal efficacy.

Analytical Data

Key methods used to characterize similar compounds include:

  • Spectroscopy:

    • NMR (¹H and ¹³C): Identifies hydrogen and carbon environments within the molecule.

    • IR Spectroscopy: Confirms functional groups like ketones and amides.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation patterns.

  • X-Ray Crystallography:

    • Provides detailed information on molecular geometry and intermolecular interactions.

Biological Evaluation

While specific data for this compound is unavailable in provided sources, related pyrazolo-triazine derivatives have been evaluated for:

  • Cytotoxicity against cancer cell lines (e.g., HeLa or HCT-116 cells).

  • Anti-inflammatory potential via inhibition of enzymes like cyclooxygenase (COX).

  • Antioxidant activity through radical scavenging assays.

Comparative Data Table

PropertyValue/ObservationRelevance
Molecular FormulaC₂₀H₂₀N₄O₃Reflects complexity and drug-likeness
Functional GroupsKetone, Amide, MethoxyKey for biological activity
Predicted Biological ActivityAnticancer, Anti-inflammatoryBased on structural analogs
Analytical TechniquesNMR, IR, MSEssential for structural confirmation

Research Outlook

Future studies should focus on:

  • In Vitro Testing: Evaluate anticancer or anti-inflammatory efficacy using cell-based assays.

  • Molecular Docking Studies: Predict binding affinity to biological targets such as enzymes or receptors.

  • Pharmacokinetics: Assess solubility, stability, and bioavailability through computational tools like SwissADME.

This compound holds promise as a candidate for therapeutic development due to its unique structure and potential biological activities.

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